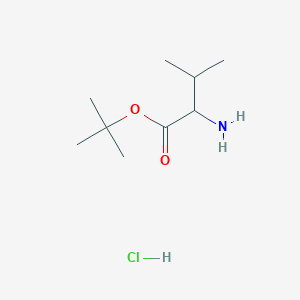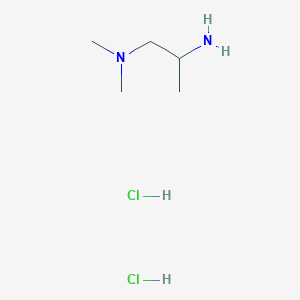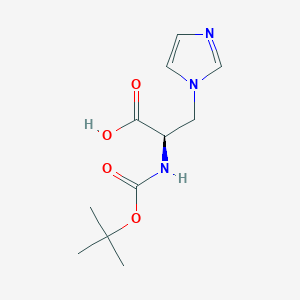
N-(2,2,2-trifluoroethoxy)phthalimide
Descripción general
Descripción
N-(2,2,2-trifluoroethoxy)phthalimide is a chemical compound that has gained attention in various fields of research due to its unique properties. It is a derivative of phthalimide, where the phthalimide core is functionalized with a trifluoroethoxy group. This compound is known for its applications in organic synthesis, particularly in the field of C-H activation and borylation reactions .
Métodos De Preparación
The synthesis of N-(2,2,2-trifluoroethoxy)phthalimide typically involves the reaction of phthalimide with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. One common method includes the use of this compound as a hydrogen atom transfer (HAT) reagent in photochemical reactions. The reaction conditions often involve the use of acetonitrile as a solvent and near-ultraviolet light (390 nm) to induce the reaction .
Análisis De Reacciones Químicas
N-(2,2,2-trifluoroethoxy)phthalimide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Substitution: It serves as a source of the trifluoroethoxy group in various substitution reactions.
Borylation: It is used in metal-free photoinduced C-H borylation of alkanes, where it acts as a key reagent in the formation of carbon-boron bonds
Common reagents used in these reactions include diboron reagents and chloride HAT catalysts. The major products formed from these reactions are often borylated alkanes and other functionalized organic molecules .
Aplicaciones Científicas De Investigación
N-(2,2,2-trifluoroethoxy)phthalimide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the field of C-H activation and borylation reactions.
Medicinal Chemistry:
Material Science: It is used in the synthesis of functional materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which N-(2,2,2-trifluoroethoxy)phthalimide exerts its effects involves the generation of a trifluoroethoxy radical through photochemical activation. This radical can then participate in hydrogen atom transfer (HAT) reactions, leading to the formation of carbon-centered radicals. These radicals can subsequently react with diboron reagents to form carbon-boron bonds .
Comparación Con Compuestos Similares
N-(2,2,2-trifluoroethoxy)phthalimide can be compared with other phthalimide derivatives and trifluoroethoxy-containing compounds. Similar compounds include:
Phthalimide: The parent compound, which lacks the trifluoroethoxy group.
N-(2,2,2-trifluoroethoxy)succinimide: A similar compound where the phthalimide core is replaced with a succinimide core.
The uniqueness of this compound lies in its ability to act as a versatile reagent in photochemical reactions, particularly in the field of C-H activation and borylation .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHYXMVUTQNSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441798 | |
| Record name | N-(2,2,2-trifluoroethoxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76029-67-9 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76029-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,2-trifluoroethoxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)












![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)
